molecular formula C9H12N2O3 B13214246 2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid

2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13214246
M. Wt: 196.20 g/mol
InChI Key: ILDHRWUXTCIPEH-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with methoxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.

Uniqueness

2-(1-Methoxyethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(1-methoxyethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-5-7(9(12)13)4-10-8(11-5)6(2)14-3/h4,6H,1-3H3,(H,12,13)

InChI Key

ILDHRWUXTCIPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(C)OC

Origin of Product

United States

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